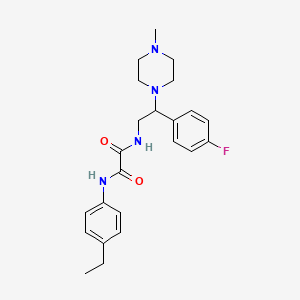
N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29FN4O2 and its molecular weight is 412.509. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known by its CAS number 894033-32-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C22H20FN5O2
- Molecular Weight : 437.5 g/mol
- Structure : The compound features an oxalamide backbone with substituted phenyl and piperazine groups, which are crucial for its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:
- Receptors : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways.
- Enzymes : Similar compounds have been shown to act as enzyme inhibitors, affecting pathways relevant to disease mechanisms.
Biological Activity Overview
Research indicates that oxalamides generally exhibit diverse biological activities, including:
- Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Neuropharmacological Effects : The piperazine group is often associated with psychoactive properties, indicating potential applications in treating psychiatric disorders.
Case Studies and Experimental Data
-
Anticancer Activity :
- In vitro studies have demonstrated that oxalamide derivatives can induce apoptosis in cancer cell lines. For instance, a related compound was shown to inhibit the growth of breast cancer cells through the modulation of the PI3K/Akt signaling pathway.
-
Neuropharmacological Studies :
- A study investigating the effects of structurally similar piperazine derivatives found significant anxiolytic effects in animal models. This suggests that this compound may also exhibit similar effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Oxalamide backbone, fluorophenyl and piperazine groups | Potential anticancer and neuropharmacological effects |
| N1-(4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide | Morpholino group instead of piperazine | Anticancer activity reported |
| N1-(4-methoxyphenyl)-N2-(2-thiazolylethyl)oxalamide | Thiazole ring present | Antimicrobial properties |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxalamide Linkage : This can be achieved through the reaction of an appropriate amine with oxalyl chloride.
- Substitution Reactions : The introduction of the fluorinated phenyl and piperazine groups is critical for enhancing biological activity.
Propriétés
IUPAC Name |
N'-(4-ethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-3-17-4-10-20(11-5-17)26-23(30)22(29)25-16-21(18-6-8-19(24)9-7-18)28-14-12-27(2)13-15-28/h4-11,21H,3,12-16H2,1-2H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPJMZQJTUEDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














